1-(2,3-dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
1-(2,3-dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine works by binding to specific receptors in the body, including serotonin receptors and adrenergic receptors. This binding can lead to a range of effects, including changes in neurotransmitter release and modulation of ion channels.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,3-dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine is its ability to selectively target specific receptors in the body, making it a valuable tool for studying these systems. However, its effects can be complex and difficult to interpret, and it may not be suitable for all types of experiments.
Future Directions
There are many potential future directions for research on 1-(2,3-dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine, including further studies on its effects on specific receptors and its potential applications in treating various diseases. Additionally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of long-term use.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. It has been found to have both agonist and antagonist effects on certain receptors, making it a valuable tool for studying these systems.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-5-4-6-19(16(14)3)21-9-11-22(12-10-21)20(24)17-7-8-18(23(25)26)15(2)13-17/h4-8,13H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGJUGQRCFKPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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